molecular formula C8H18Cl2Si B1580878 Dibutyldichlorosilane CAS No. 3449-28-3

Dibutyldichlorosilane

Cat. No. B1580878
CAS RN: 3449-28-3
M. Wt: 213.22 g/mol
InChI Key: NJKDOKBDBHYMAH-UHFFFAOYSA-N
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Description

Dibutyldichlorosilane is a chemical compound with the formula C8H18Cl2Si . It is also known by other names such as Silane, dibutyldichloro-; Dichlorodibutylsilane .


Molecular Structure Analysis

The molecular structure of Dibutyldichlorosilane consists of a silicon atom at the center forming four bonds, two with chlorine atoms and two with butyl groups . The molecular weight of Dibutyldichlorosilane is 213.220 .


Physical And Chemical Properties Analysis

Dibutyldichlorosilane is a liquid at 20 degrees Celsius . It has a molecular weight of 213.22 and a specific gravity of 0.99 . Its boiling point is 109 °C/28 mmHg .

Scientific Research Applications

Disproportionation Reaction Catalyst

Dibutyldichlorosilane can be used in the disproportionation reaction to produce dimethyldichlorosilane . This reaction can effectively utilize methyltrichlorosilane and trimethylchlorosilane to prepare dimethyldichlorosilane . The DFT theory and the M06-2X/def2-TZVP hybridization functional approach were used in this study to investigate the mechanism of the NH2-MIL-53(Al)-catalyzed disproportionation process .

Synthesis of α-Amino Acid Amides

A preparative method for a one-step synthesis of amino acid amides was developed using dibutyldichlorosilane . Neither racemization nor inversion of the configuration of the asymmetrical center in the starting α-amino acid occurs during the reaction .

Production of Linear and Cyclic Siloxanes

Dibutyldichlorosilane hydrolyzes with water to produce linear and cyclic siloxanes and hydrochloric acid . Linear siloxanes, or linear silicones, are polymers with alternating silicon and oxygen atoms and methyl groups on the silicon .

Production of Silicone Materials

Dimethyldichlorosilane is the most important monomer in the synthesis of widely used organosilicon materials . A vast number of silicone by-products are produced during the industrial synthesis of dimethyldichlorosilane .

Catalyst Selection for Dimethyldichlorosilane Production

The findings demonstrate that the catalytic activity of modified AlCl3/NH2-MIL-53(Al) is superior to that of NH2-MIL-53(Al), and the results of frequency vibration, IRC analysis, bond level analysis, and electronic fixed-domain state analysis are all in agreement with the reaction mechanism . For the disproportionation-based production of dimethyldichlorosilanes, new catalyst selection options are available .

Synthesis of Physiologically Active Compounds

α-Amino acid amides are widely used as starting reagents for the synthesis of physiologically active compounds . These compounds include MMP inhibitors, cannabinoid receptor modulators, NK1 receptor antagonists, substances with bactericidal and analgesic activities, and potential agents for the treatment of hepatitis C and Alzheimer’s disease .

Safety and Hazards

Dibutyldichlorosilane is a combustible liquid and may be corrosive to metals . It causes severe skin burns and eye damage . It should be stored under inert gas and away from moisture .

properties

IUPAC Name

dibutyl(dichloro)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Cl2Si/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJKDOKBDBHYMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](CCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97036-65-2
Record name Silane, dibutyldichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97036-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9063035
Record name Silane, dibutyldichloro-
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Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyldichlorosilane

CAS RN

3449-28-3
Record name Dibutyldichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dibutyldichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, dibutyldichloro-
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Record name Silane, dibutyldichloro-
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Record name dibutyl(dichloro)silane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can Dibutyldichlorosilane be used to modify surfaces?

A: Dibutyldichlorosilane is effective for modifying the surface properties of porous materials. It reacts with hydroxyl groups on surfaces through a process called silylation. [] For instance, research has shown that it can modify the surface of hydrolyzed porous silicon-based films when dissolved in supercritical carbon dioxide. [] This modification can alter the wettability, reactivity, and other surface characteristics of the material.

Q2: How does the molecular structure of a dichlorosilane affect its reactivity in surface modification?

A: The length of the alkyl chain attached to the silicon atom in dichlorosilanes significantly influences their reactivity during surface modification. A study comparing Dimethyldichlorosilane, Diethyldichlorosilane, and Dibutyldichlorosilane demonstrated that the reaction with surface hydroxyls was strongly dependent on the alkyl group size. [] Longer alkyl chains, like those in Dibutyldichlorosilane, can lead to different degrees of surface coverage and affect the final properties of the modified material.

Q3: Can Dibutyldichlorosilane be used in polymer synthesis, and what are the advantages of such polymers?

A: Yes, Dibutyldichlorosilane serves as a monomer in the synthesis of polysilanes. One specific example is its use in the synthesis of alternating organosilane high-polymer poly[bis(dimethylsilylene)-alt-dibutylsilylene]. [] Additionally, it can be copolymerized with other dichlorosilanes, such as dichloromethylphenylsilane, to create block copolymers. [] These block copolymers, like poly(methylphenylsilane)-block-poly(dibutylsilane), offer unique material properties due to the combination of different polymer segments.

Q4: Are there alternative methods for polymerizing dichlorosilanes besides traditional chemical techniques?

A: Electrochemical methods offer a promising alternative for polymerizing dichlorosilanes. Research has shown the successful electrochemical synthesis of poly(cyclotetramethylenesilylene) from 1,1-dichlorosilacyclopentane. [] This method allows for controlled polymerization and can be applied to copolymerization as well. For example, researchers successfully copolymerized 1,1-dichlorosilacyclopentane and Dibutyldichlorosilane electrochemically. [] This highlights the versatility of electrochemical techniques in designing new polymeric materials with tailored properties.

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